molecular formula C5H6BrNOS B6589554 (2-bromo-5-methyl-1,3-thiazol-4-yl)methanol CAS No. 1187836-86-7

(2-bromo-5-methyl-1,3-thiazol-4-yl)methanol

Cat. No. B6589554
CAS RN: 1187836-86-7
M. Wt: 208.1
InChI Key:
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Description

2-Bromo-5-methyl-1,3-thiazol-4-yl)methanol, also known as BMTA, is a compound that has been studied extensively for its various uses in scientific research. BMTA is a synthetic thiazole derivative that has been found to have a wide range of applications in the laboratory and in the field.

Scientific Research Applications

Molecular Aggregation and Spectroscopic Studies

Thiazole derivatives, such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, have been studied for their molecular aggregation behavior in various solvents. Spectroscopic studies indicate that the aggregation of these compounds in solutions like DMSO can lead to significant changes in their fluorescence emission spectra, highlighting their potential in fluorescence-based applications and material science (Matwijczuk et al., 2016).

Organic Photovoltaic Applications

Heteroarene-fused π-conjugated main-chain polymers containing thiazole units have been synthesized and investigated for their photovoltaic properties. These polymers demonstrate broad absorption spectra and are used in organic photovoltaic cells, suggesting the potential of thiazole derivatives in solar energy conversion (Lee et al., 2010).

Hybrid Compound Synthesis

Thiazolyl-coumarin hybrid compounds have been synthesized, showcasing the versatility of thiazole derivatives in forming hybrid materials with potential applications in molecular electronics and photovoltaics. These hybrids exhibit specific conformational behaviors due to intramolecular hydrogen bonds, which could influence their electronic properties (Saeed et al., 2018).

Catalysis and Organic Synthesis

Thiazole derivatives have been employed as catalysts in various organic reactions. For example, molybdenum(VI) complexes with thiazole-hydrazone ligands encapsulated in zeolite Y have shown efficiency as reusable catalysts for the oxidation of primary alcohols and hydrocarbons, highlighting the catalytic potential of thiazole-based compounds in green chemistry and organic synthesis (Ghorbanloo & Alamooti, 2017).

properties

IUPAC Name

(2-bromo-5-methyl-1,3-thiazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNOS/c1-3-4(2-8)7-5(6)9-3/h8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMFHTSXMPGVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-methylthiazol-4-yl)methanol

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate (2.89 g, 12.26 mmol, 1 eq.) in 120 ml dry THF cooled to 5° C., was added LiBH4 (2M in THF, 12.26 ml, 24.53 mmol, 2 eq.) followed by MeOH (0.994 ml, 24.53 mmol, 2 eq.). The reaction was allowed to warm to r.t. and was stirred for further 18 hrs. The reaction was quenched by addition of sat. aqueous NH4Cl and diluted with DCM. The aqueous layer was extracted with DCM, and the organic layers combined, dried over MgSO4 and concentrated. The residue was chromatographed on silica gel to (2-bromo-5-methyl-1,3-thiazol-4-yl)methanol (2.07 g, 77% yield) as a white solid.
Quantity
2.89 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
12.26 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.994 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixed solution of the compound (1.2 g, 4.8 mmol) obtained in Example 80c in ethanol/tetrahydrofuran (v/v=1/1, 4 mL) was added 2N aqueous sodium hydroxide solution (4.8 mL, 9.6 mmol), and the mixture was stirred at room temperature overnight. The reaction mixture was neutralized with 1N hydrochloric acid, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The resulting crude title compound was purified by column chromatography (hexane-hexane/ethyl acetate=50/50) to give the title compound (590 mg, 59%) as a colorless solid.
Name
compound
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
ethanol tetrahydrofuran
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59%

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